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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-amine

Cat. No.: B1583998 Get Quote

For researchers and professionals in drug development, the indazole scaffold is a cornerstone

of medicinal chemistry, appearing in therapeutics ranging from oncology to neurology.[1][2]

However, the synthesis of substituted indazoles often presents a critical challenge: the

formation of N-1 and N-2 positional isomers.[3][4] These isomers, while structurally similar, can

possess vastly different pharmacological, toxicological, and pharmacokinetic profiles.

Therefore, unambiguous structure elucidation is not merely an analytical task; it is a

foundational requirement for safe and effective drug development.

This guide provides a comprehensive, field-proven methodology for the complete structure

elucidation of 1-Methyl-1H-indazol-4-amine (C₈H₉N₃).[5] Moving beyond a simple listing of

techniques, we will explore the strategic reasoning and causal relationships behind each

experimental choice, creating a self-validating workflow that ensures scientific integrity from

initial synthesis to final structural confirmation.

Part 1: Foundational Analysis - Confirming the
Molecular Blueprint
Before delving into the intricacies of isomer determination, the first principle is to verify the

molecular formula. This step prevents the misinterpretation of more complex data and validates

the synthetic outcome at a fundamental level. High-Resolution Mass Spectrometry (HRMS) is

the authoritative tool for this purpose.[6]

High-Resolution Mass Spectrometry (HRMS)
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Expert Rationale: HRMS is chosen over standard MS for its ability to provide the exact mass of

the molecule with high precision (typically to four or five decimal places). This precision allows

for the unequivocal determination of the elemental composition, confirming that the desired

atoms are present in the correct numbers.

Experimental Protocol: HRMS Analysis

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the synthesized compound in a

suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of

approximately 10-50 µg/mL.

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap

mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring

a prominent molecular ion peak.

Acquisition: Infuse the sample into the mass spectrometer. Acquire the spectrum in positive

ion mode to observe the protonated molecule [M+H]⁺.

Data Analysis: Identify the most intense peak in the spectrum corresponding to the [M+H]⁺

ion. Compare the measured exact mass to the theoretical exact mass calculated for the

target formula.

Data Presentation: Mass Verification

Parameter
Theoretical Value
(for C₈H₁₀N₃⁺)

Experimental Value Deviation (ppm)

Exact Mass [M+H]⁺ 148.08692 148.0871 1.2

A deviation of <5 ppm provides high confidence in the assigned molecular formula, C₈H₉N₃.[7]

Part 2: Unraveling the Connectivity - The Power of
NMR Spectroscopy
With the molecular formula confirmed, the core of the elucidation process begins: mapping the

atomic connectivity using Nuclear Magnetic Resonance (NMR) spectroscopy. This is not a
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single experiment but a logical sequence of 1D and 2D techniques designed to build the

molecular structure piece by piece.

Logical Workflow for NMR-Based Structure Elucidation
The following diagram illustrates the systematic workflow, where each experiment builds upon

the information provided by the last.

1D NMR Experiments

2D NMR Experiments

¹H NMR
(Proton Environment & Counts)

¹³C NMR / DEPT-135
(Carbon Types & Counts)

Provides context for carbon signals

HSQC
(Direct ¹H-¹³C Bonds)

Assigns protonated carbons

HMBC
(Long-Range ¹H-¹³C Bonds)

Differentiates protonated vs. quaternary carbons

Final Structure Assignment

Confirms molecular skeleton & isomer

¹H-¹H COSY
(Proton-Proton Coupling)
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Caption: A systematic workflow for NMR-based structure elucidation.

¹H and ¹³C NMR: The First Look
Expert Rationale: ¹H NMR provides information about the number of distinct proton

environments, their integration (relative numbers), and their coupling patterns (neighboring

protons). ¹³C NMR reveals the number of unique carbon environments. A DEPT-135

experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂

(negative signals) carbons, while quaternary carbons are absent.

Experimental Protocol: 1D NMR Acquisition

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range

of compounds and for observing exchangeable protons like those on an amine group.[8]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the

spectral width covers 0-12 ppm.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans is required due to the low natural abundance of ¹³C. Run a DEPT-135 experiment

using standard pulse programs.

Data Presentation: Expected 1D NMR Signals
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Signal Type
Expected Chemical Shift
(δ, ppm)

Rationale & Key Features

¹H NMR

Aromatic CH 6.5 - 7.5

Three protons on the benzene

ring. Their specific shifts and

coupling patterns (doublets,

triplets) depend on the

substitution pattern.

Amine NH₂ 5.0 - 6.0 (broad)

A broad singlet due to proton

exchange. The chemical shift

is highly dependent on solvent

and concentration.

N-Methyl CH₃ ~3.8 - 4.2

A sharp singlet integrating to 3

protons. The key signal for

methylation. Its exact chemical

shift can hint at N-1 vs. N-2

substitution.[4]

Indazole C3-H ~8.0

A singlet, typically the most

downfield proton on the

indazole ring system.[1]

¹³C NMR

Aromatic C 100 - 145
Six distinct signals for the

carbons of the fused rings.

N-Methyl C ~35
A single signal in the aliphatic

region.

2D NMR: Connecting the Dots
Expert Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they connect.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

directly to the carbon it is attached to. It is the definitive way to assign all protonated carbons.
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[9]

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for

determining the overall carbon skeleton. It reveals correlations between protons and carbons

that are 2 or 3 bonds away, allowing us to connect the molecular fragments and, crucially, to

pinpoint the location of the methyl group.[10]

Experimental Protocol: 2D NMR Acquisition

Using the same sample prepared for 1D NMR, acquire HSQC and HMBC spectra using

standard, gradient-selected pulse programs. Optimization of the HMBC experiment's long-

range coupling delay (e.g., to 8 Hz) is standard for detecting typical ²JCH and ³JCH

correlations.

The Decisive Analysis: Differentiating 1-Methyl vs. 2-
Methyl Isomers
The entire elucidation hinges on specific long-range correlations observed in the HMBC

spectrum. The N-methyl protons are the perfect probe for the substitution site.

Caption: Key HMBC correlations confirming the N-1 position of the methyl group.

Trustworthiness through Self-Validation: The structure is confirmed by a convergence of

evidence. In the case of 1-Methyl-1H-indazol-4-amine, the critical, unambiguous proof comes

from observing HMBC correlations from the N-methyl protons (~4.0 ppm) to specific carbons

within the indazole ring.

Correlation to C-7a: A correlation between the methyl protons and the quaternary carbon C-

7a (the bridgehead carbon) is a ³J (three-bond) coupling. This correlation is only possible if

the methyl group is on N-1.

Correlation to C-3: A correlation from the methyl protons to the C-3 carbon (which bears a

proton at ~8.0 ppm) is also a ³J coupling, further cementing the N-1 assignment.[10]

If the methyl group were on N-2, these correlations would be absent. Instead, a correlation to

C-3 would be a ²J (two-bond) coupling, and a correlation to C-7a would be a four-bond
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coupling, which is typically not observed. This clear distinction in expected HMBC data

provides a self-validating system for the assignment.

Part 3: The Ultimate Confirmation - X-ray
Crystallography
Expert Rationale: While the combination of HRMS and comprehensive NMR analysis provides

a structure with a very high degree of confidence, single-crystal X-ray crystallography is

considered the "gold standard" for absolute structural proof.[11] It provides a three-dimensional

map of electron density in the solid state, leaving no ambiguity about atomic connectivity or

isomeric form.

Experimental Protocol: X-ray Crystallography

Crystal Growth: This is often the most challenging step. The goal is to grow single, defect-

free crystals suitable for diffraction. This is typically achieved by slow evaporation of a

solvent from a saturated solution of the compound, or by vapor diffusion techniques. A

variety of solvents (e.g., ethanol, ethyl acetate, hexane mixtures) should be screened.

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated

with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector as

the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and the arrangement of atoms within the crystal lattice. The resulting

electron density map is interpreted to build a molecular model, which is then refined to

achieve the best fit with the experimental data.

The output of a successful X-ray experiment is a definitive 3D structure that confirms not only

the 1-Methyl-1H-indazol-4-amine constitution but also provides precise bond lengths, bond

angles, and information about intermolecular interactions in the solid state.[12]

Conclusion: An Integrated and Authoritative
Approach
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The structural elucidation of 1-Methyl-1H-indazol-4-amine serves as a model for the rigorous

analysis required in modern chemical and pharmaceutical research. By following a logical

workflow—from confirming the molecular formula with HRMS to mapping the complete

molecular framework with a suite of 1D and 2D NMR experiments—a confident structural

assignment can be made. The key to differentiating the critical N-1 and N-2 isomers lies in the

strategic application and interpretation of the HMBC experiment. Finally, where absolute

certainty is required and suitable crystals can be obtained, X-ray crystallography provides the

ultimate, unambiguous confirmation. This integrated, multi-technique approach ensures the

highest level of scientific integrity and trustworthiness in the characterization of novel chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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